(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid
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Overview
Description
The compound (3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3’-oxirane]-2’-carboxylic acid is a complex organic molecule with a unique structure. It contains multiple functional groups, including furan, oxirane, and carboxylic acid, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core naphthalene structure, followed by the introduction of the furan and oxirane rings. The final steps involve the addition of the acetyloxy and carboxyethyl groups. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with continuous monitoring and adjustment of reaction conditions. The use of catalysts and advanced purification techniques would be essential to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and methoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The furan and oxirane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various chemical syntheses.
Acetylacetone: Another related compound, known for its use in coordination chemistry and as a precursor in organic synthesis.
Uniqueness
The uniqueness of (3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3’-oxirane]-2’-carboxylic acid lies in its complex structure and the combination of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C34H48O16 |
---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C34H48O16/c1-15(35)47-20(13-21(37)38)32(5)17-8-10-31(4,34(26(50-34)27(42)43)33(17,6)19(36)12-18(32)30(2,3)44)25(16-9-11-46-14-16)48-29-24(41)22(39)23(40)28(45-7)49-29/h9,11,14,17-18,20,22-26,28-29,39-41,44H,8,10,12-13H2,1-7H3,(H,37,38)(H,42,43)/t17-,18+,20-,22+,23+,24-,25?,26?,28+,29-,31+,32-,33+,34?/m1/s1 |
InChI Key |
PBQZAYSJSIONKX-WSKDPWBFSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CC(=O)O)[C@@]1([C@H]2CC[C@@](C3([C@@]2(C(=O)C[C@H]1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)OC)O)O)O)C |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C1(C2CCC(C3(C2(C(=O)CC1C(C)(C)O)C)C(O3)C(=O)O)(C)C(C4=COC=C4)OC5C(C(C(C(O5)OC)O)O)O)C |
Origin of Product |
United States |
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